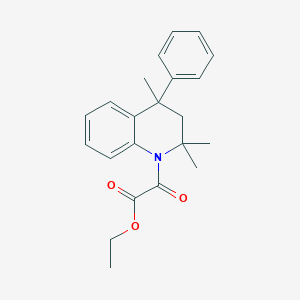
ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS Number: 351223-90-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticonvulsant, and antitumor activities. The synthesis and structural characteristics of the compound are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is C22H25NO3, with a molecular weight of 351.44 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. This compound has shown significant activity against various bacterial strains. For instance:
- A study by Al-Khuzaie and Al-Majidi (2014) highlighted the effectiveness of quinoline derivatives in inhibiting bacterial growth, suggesting that this compound could possess similar properties .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl oxo... | Staphylococcus aureus | 32 µg/mL |
| Ethyl oxo... | Escherichia coli | 64 µg/mL |
Anticonvulsant Activity
Research indicates that compounds with a quinoline structure may exhibit anticonvulsant effects. For example:
Antitumor Activity
The antitumor properties of quinoline derivatives have been widely studied. Some findings include:
- Al-Suwaidan et al. (2016) reported promising antitumor activities in related compounds . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Al-Khuzaie & Al-Majidi | Inhibition of bacterial growth |
| Anticonvulsant | El-Azab et al. | Reduction in seizure frequency |
| Antitumor | Al-Suwaidan et al. | Induction of apoptosis |
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:
- Antimicrobial Efficacy : A study showed that a closely related quinoline derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further exploration in drug development.
- Anticonvulsant Testing : In preclinical trials using animal models, compounds structurally similar to ethyl oxo... demonstrated significant reductions in seizure duration and frequency when administered at specific dosages.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCKZHCZIGEKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














